molecular formula C12H22N2O2 B2480055 tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1509561-26-5

tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B2480055
CAS No.: 1509561-26-5
M. Wt: 226.32
InChI Key: UBFVBBDUCZLJAJ-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate (CAS: 1509561-26-5) is a spirocyclic compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. It features a bicyclic structure comprising a 5-azaspiro[2.5]octane core, a tert-butoxycarbonyl (Boc) protecting group, and a primary amine substituent at the 1-position. This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its spirocyclic architecture imparts conformational rigidity, which can enhance binding selectivity in drug-target interactions. Safety data indicate that it carries GHS hazard statements H302 (harmful if swallowed), H319 (causes eye irritation), and H335 (may cause respiratory irritation), necessitating careful handling .

Properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(8-14)7-9(12)13/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFVBBDUCZLJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate can be contextualized by comparing it to analogous spirocyclic compounds. Key differences lie in substituent groups, ring sizes, and heteroatom composition, which influence physicochemical properties, reactivity, and applications.

Structural Analogues with Heteroatom Substitutions
Compound Name Substituent/Ring Variation Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
tert-Butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate Sulfur (thia) replaces 1-amino group C₁₁H₁₉NO₂S 229.34 EN300-36596362 Reduced hydrogen-bonding capacity; potential utility in sulfur-containing drug scaffolds
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Ketone (oxo) at position 8 C₁₂H₁₉NO₃ 225.29 143306-64-3 Increased polarity due to oxo group; intermediate in peptide mimetics
tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate Oxygen (oxa) replaces 1-amino group C₁₁H₁₉NO₃ 213.28 76872-90-3 Enhanced metabolic stability; applications in prodrug design
tert-Butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate Difluoro substitution at position 1 C₁₀H₁₆F₂N₂O₂ 234.25 N/A Electronegative fluorine atoms improve lipophilicity; used in agrochemical intermediates

Key Observations :

  • Hydrogen-Bonding Capacity: The 1-amino group in the target compound enables hydrogen-bonding interactions, critical for binding to biological targets. This contrasts with thia and oxa analogues, which lack this capability .
  • Metabolic Stability : Fluorinated and oxa derivatives (e.g., CAS 76872-90-3) may exhibit enhanced metabolic resistance, making them suitable for prolonged-action therapeutics .
Variations in Ring Size and Heteroatom Positioning
Compound Name Ring System Molecular Formula CAS Number Key Features
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate 2,5-Diaza spiro[3.4]octane C₁₃H₂₁N₂O₂ 1434141-78-2 Dual nitrogen atoms enhance chelation potential; used in metal-catalyzed reactions
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate 5-Oxo spiro[3.4]octane C₁₂H₁₉NO₃ 1251010-17-9 Smaller spiro ring ([3.4] vs. [2.5]) increases ring strain and reactivity
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate Spiro[2.4]heptane system C₁₀H₁₇NO₃ 301226-25-5 Reduced ring size (heptane vs. octane) alters steric hindrance and stability

Key Observations :

  • Chelation Potential: The diaza spiro[3.4]octane derivative (CAS 1434141-78-2) can act as a ligand in coordination chemistry, a feature absent in the target compound .

Biological Activity

tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate, with the CAS number 1509561-26-5, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the known biological activities associated with this compound, supported by research findings and data tables where applicable.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : this compound

The compound features a unique spirocyclic structure that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks, particularly those related to tetrahydroisoquinoline (THIQ) derivatives, exhibit a range of biological activities. These include:

  • Antitumor Activity : Some studies have shown that THIQ derivatives can inhibit tumor cell growth, suggesting potential applications in cancer therapy.
  • Anticonvulsant Properties : Certain azaspiro compounds have been reported to possess anticonvulsant effects, which could be relevant for treating epilepsy.
  • Neuroprotective Effects : The ability of these compounds to interact with neurotransmitter systems may confer neuroprotective properties.

Antitumor Activity

A study evaluating various THIQ derivatives demonstrated that modifications in their structure can lead to significant antitumor activity against multiple cancer cell lines. For instance, compounds were tested for their ability to induce apoptosis in human cancer cells, showing promising results with IC₅₀ values in the low micromolar range .

Anticonvulsant Effects

In a pharmacological assessment, several azaspiro compounds were screened for anticonvulsant properties using animal models. The results indicated that certain derivatives significantly reduced seizure frequency compared to control groups, highlighting their potential as therapeutic agents for epilepsy .

Neuroprotective Mechanisms

Research has indicated that compounds similar to this compound can inhibit the binding of neurotoxic agents to nicotinic acetylcholine receptors, thereby offering protective effects against neurodegeneration . This mechanism was explored through radioligand-binding assays which quantified the competitive inhibition of receptor binding.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cells
AnticonvulsantReduced seizure frequency
NeuroprotectiveInhibition of neurotoxin binding

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
The synthesis typically involves multi-step procedures starting from spirocyclic precursors. A common approach includes:

Ring-Closing Reactions : Formation of the azaspiro core via intramolecular cyclization using bases like NaH in THF at controlled temperatures (0–25°C) .

Amino Group Introduction : Reductive amination or nucleophilic substitution to install the primary amine group .

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during subsequent reactions, followed by acidic deprotection (e.g., HCl/dioxane) .

Q. Optimization Strategies :

  • Temperature Control : Lowering reaction temperatures during cyclization reduces side-product formation.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve reductive amination efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Advanced: How does X-ray crystallography using SHELX software aid in resolving structural ambiguities?

Answer:
Basic Characterization :

  • NMR Spectroscopy : 1H/13C NMR confirms the spirocyclic framework and Boc group integrity. Key signals include δ 1.4 ppm (Boc tert-butyl) and δ 3.2–4.0 ppm (azaspiro protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 239.31) .

Advanced Structural Analysis :
X-ray crystallography with SHELX software (SHELXL/SHELXS) resolves stereochemical uncertainties. For example:

  • Torsion Angles : Define spatial arrangement of the azaspiro ring (e.g., C1–N1–C6–O2 = 178.5°) .
  • Hydrogen Bonding : Identifies intermolecular interactions critical for crystal packing (e.g., N–H···O bonds) .

Case Study : Enantiomerically pure crystals of a related spiro compound showed 0.030 R-factor precision, confirming absolute configuration .

Basic: What common chemical transformations can the amino group undergo?

Q. Advanced: What strategies mitigate competing reactions during functional group transformations?

Answer:
Reaction Types :

  • Acylation : Boc protection with di-tert-butyl dicarbonate (Boc2O) in CH2Cl2 .
  • Reductive Alkylation : Formaldehyde/NaBH3CN yields N-methyl derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids .

Q. Mitigation Strategies :

  • Selective Protection : Use orthogonal protecting groups (e.g., Fmoc) to prevent undesired side reactions .
  • pH Control : Maintain basic conditions (pH >9) during acylation to avoid Boc group cleavage .

Basic: What biological activities have been reported for this compound?

Q. Advanced: How to address discrepancies in reported IC50 values across different studies?

Answer:
Reported Activities :

  • Antimicrobial : IC50 = 20 µg/mL against E. coli .
  • Cytotoxicity : IC50 = 15 µM in MCF-7 breast cancer cells .

Q. Resolving Data Conflicts :

Standardized Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and growth media .

Dose-Response Validation : Repeat assays with ≥3 biological replicates to confirm IC50 trends.

Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site variability affecting potency .

Q. Advanced: What computational methods predict binding modes with biological targets?

Answer:
Structural Influence :

  • Conformational Rigidity : The spiro ring restricts rotational freedom, enhancing target selectivity .
  • Hydrogen Bonding : The amine group acts as a H-bond donor, critical for enzyme inhibition (e.g., proteases) .

Q. Computational Approaches :

  • MD Simulations : GROMACS models ligand-protein dynamics over 100 ns trajectories .
  • QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods refine binding energy estimates (ΔGbind) .

Basic: What purification methods are effective post-synthesis?

Q. Advanced: How to handle diastereomer formation during synthesis?

Answer:
Purification Techniques :

  • Flash Chromatography : Silica gel (hexane/EtOAc gradient) separates Boc-protected intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98%) .

Q. Diastereomer Management :

  • Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases .
  • Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer .

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